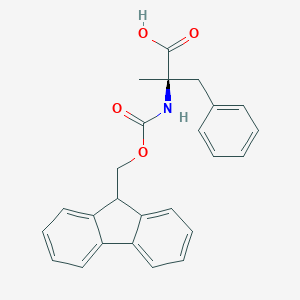

Fmoc-α-甲基-D-苯丙氨酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

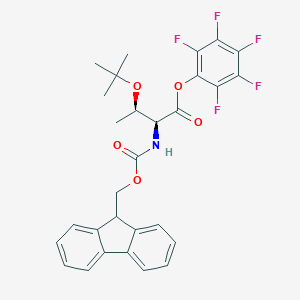

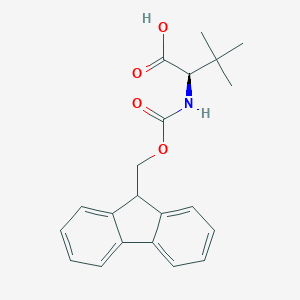

Fmoc-alpha-methyl-D-phenylalanine is a useful Fmoc protected phenylalanine derivative for proteomics research . It has a molecular weight of 401.45 and its IUPAC name is (2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-methyl-3-phenylpropanoic acid .

Molecular Structure Analysis

The InChI code for Fmoc-alpha-methyl-D-phenylalanine is 1S/C25H23NO4/c1-25(23(27)28,15-17-9-3-2-4-10-17)26-24(29)30-16-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22/h2-14,22H,15-16H2,1H3,(H,26,29)(H,27,28)/t25-/m1/s1 .Physical And Chemical Properties Analysis

Fmoc-alpha-methyl-D-phenylalanine is a solid at room temperature . Its optical rotation is [a]D20 = -55 ± 3 º (C=1 in DMF) .科学研究应用

Fmoc-α-甲基-D-苯丙氨酸:科学研究应用的全面分析

蛋白质组学研究: Fmoc-α-甲基-D-苯丙氨酸是一种有价值的Fmoc保护的苯丙氨酸衍生物,用于蛋白质组学研究。该领域涉及对蛋白质的大规模研究,特别是其结构和功能。 该化合物的保护基团在肽合成中起着至关重要的作用,肽合成是蛋白质组学中研究蛋白质相互作用和表达的基础 .

眼部药物递送: 该化合物已被用于开发仿生自组装超分子水凝胶,用于眼部药物递送系统。 这些水凝胶可以提供药物的控制释放,直接到达眼睛,有可能改善各种眼部疾病的治疗 .

组织工程: Fmoc-二苯丙氨酸,一种相关化合物,在组织工程应用中显示出潜力。 它形成杂化材料的能力可能有利于创建支持组织再生和修复的支架 .

药物递送系统: Fmoc保护的苯丙氨酸衍生物的自组装特性使其适合构建可用于药物递送系统的水凝胶。 这些系统可以封装药物并在体内靶向部位释放 .

催化: Fmoc-二苯丙氨酸基材料的结构特征可以针对催化应用进行调整。 这可能涉及使用这些材料作为化学反应的催化剂,有可能提高反应速率或选择性 .

超分子纳米结构: 在Fmoc-二肽的α碳上引入甲基等修饰可以显着影响超分子纳米结构的形态。 这对设计具有特定纳米尺度特性的材料具有重要意义 .

安全和危害

作用机制

Target of Action

Fmoc-alpha-methyl-D-phenylalanine is primarily involved in the formation of hydrogels, which are networks of polymer chains that are water-insoluble . The compound’s primary targets are the components of these hydrogels, and it plays a crucial role in their formation .

Mode of Action

The compound interacts with its targets through a process known as self-assembly . This involves the compound solubilizing above a critical concentration under physical and thermal stimuli to induce gel formation . The key role of Fmoc, Fmoc and phenylalanine covalent linkage, flexibility of the phenylalanine side chain, pH, and buffer ions in self-assembly of Fmoc-alpha-methyl-D-phenylalanine to gel formation is described . The collective action of different non-covalent interactions plays a role in making the hydrogel .

Biochemical Pathways

The biochemical pathways affected by Fmoc-alpha-methyl-D-phenylalanine are primarily related to the formation of hydrogels . The compound’s self-assembly leads to the formation of supramolecular nanostructures, which then form three-dimensional networks . The position and number of methyl groups introduced onto the carbons of the Fmoc-dipeptides by alpha-methyl-L-phenylalanine have a marked influence on the morphology of the supramolecular nanostructure as well as the hydrogel (network) formation ability .

Result of Action

The primary result of Fmoc-alpha-methyl-D-phenylalanine’s action is the formation of hydrogels . These hydrogels are important in biomedical applications . The compound’s self-assembly process leads to the formation of these hydrogels, which are formed due to the collective action of different non-covalent interactions .

Action Environment

The action of Fmoc-alpha-methyl-D-phenylalanine is influenced by several environmental factors. For instance, the pH and the presence of buffer ions play a key role in the self-assembly of the compound to gel formation . Additionally, physical and thermal stimuli are used for solubilizing the compound above the critical concentration to induce gel formation .

生化分析

Biochemical Properties

Fmoc-alpha-methyl-D-phenylalanine plays a significant role in biochemical reactions, particularly in the formation of proteins. It interacts with various enzymes and proteins during these processes

Cellular Effects

It is known to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .

Metabolic Pathways

Fmoc-alpha-methyl-D-phenylalanine is likely involved in various metabolic pathways due to its role as a phenylalanine derivative

Transport and Distribution

It is likely that it interacts with various transporters or binding proteins, which could influence its localization or accumulation .

Subcellular Localization

It is possible that it has targeting signals or post-translational modifications that direct it to specific compartments or organelles .

属性

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyl-3-phenylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO4/c1-25(23(27)28,15-17-9-3-2-4-10-17)26-24(29)30-16-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22/h2-14,22H,15-16H2,1H3,(H,26,29)(H,27,28)/t25-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLBKBAAOPOXFSK-RUZDIDTESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@](CC1=CC=CC=C1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((5-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-10,11-dihydro-5H-dibenzo[a,d][7]annulen-2-yl)oxy)acetic acid](/img/structure/B557257.png)